molecular formula C8H3ClF3NO2S B032706 4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1016701-95-3

4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B032706
CAS No.: 1016701-95-3
M. Wt: 269.63 g/mol
InChI Key: DMRMWUNIFCEILQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 4-cyano-2-(trifluoromethyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Cyano-2-(trifluoromethyl)benzenesulfonic acid+Thionyl chloride4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Cyano-2-(trifluoromethyl)benzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Cyano-2-(trifluoromethyl)benzenesulfonic acid+Thionyl chloride→4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride using reagents like potassium fluoride.

    Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form sulfonic acids.

Common reagents used in these reactions include thionyl chloride, potassium fluoride, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins, enzymes, or other biological molecules. This reactivity is utilized in the development of inhibitors or probes that can selectively target specific molecular pathways .

Comparison with Similar Compounds

4-Cyano-2-(trifluoromethyl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The presence of both the cyano and trifluoromethyl groups in this compound imparts unique chemical properties, making it particularly useful in specialized research applications .

Properties

IUPAC Name

4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO2S/c9-16(14,15)7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRMWUNIFCEILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016701-95-3
Record name 4-cyano-2-(trifluoromethyl)benzene-1-sulfonyl chloride
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